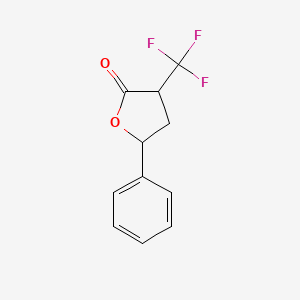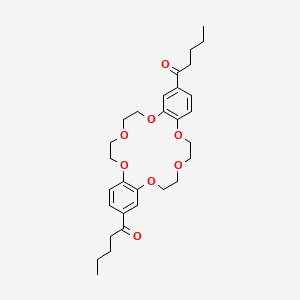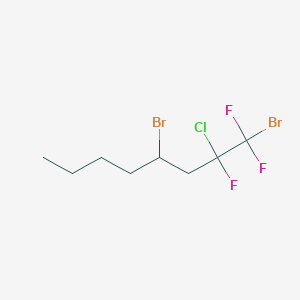
1,4-ジブロモ-2-クロロ-1,1,2-トリフルオロオクタン
概要
説明
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is an organohalide compound with the molecular formula C8H11Br2ClF3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated derivative of octane. It is used in various chemical reactions and has applications in different scientific fields.
科学的研究の応用
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and halogenation reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane typically involves the halogenation of octane derivatives. One common method is the bromination and chlorination of 1,1,2-trifluorooctane. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under UV light to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane may involve large-scale halogenation reactors where octane derivatives are exposed to bromine and chlorine gases. The process is carefully controlled to ensure the desired substitution pattern and to minimize the formation of by-products.
化学反応の分析
Types of Reactions
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted octane derivatives.
Elimination Reactions: Products include alkenes such as 1,1,2-trifluorooctene.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound can act as an electrophile, reacting with nucleophiles in various chemical and biological systems. The pathways involved depend on the specific context of its use, such as in organic synthesis or biological assays.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2-chloro-1,1,2-trifluorobutane: A shorter-chain analog with similar halogenation patterns.
1,2-Dibromotetrachloroethane: Another halogenated compound with different halogenation and carbon chain structure.
1-Bromo-4-chloro-2-fluorobenzene: An aromatic compound with a different structural framework but similar halogenation.
Uniqueness
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is unique due to its specific combination of bromine, chlorine, and fluorine atoms on an octane backbone. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2ClF3/c1-2-3-4-6(9)5-7(11,12)8(10,13)14/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQJFOCARQXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(F)(F)Br)(F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382122 | |
| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30428-47-8 | |
| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


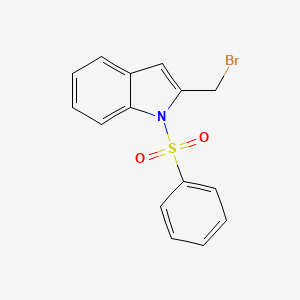
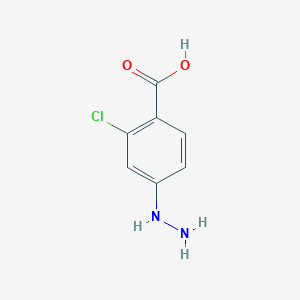
![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)
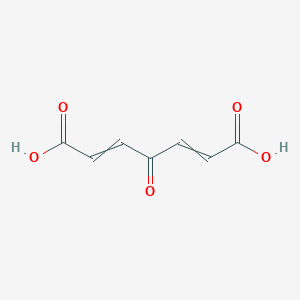
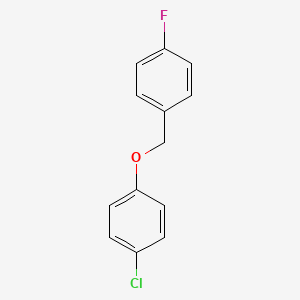
![2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597882.png)
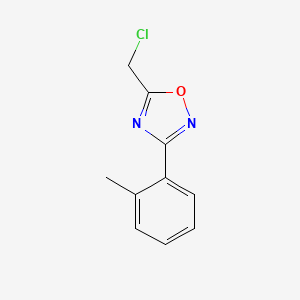
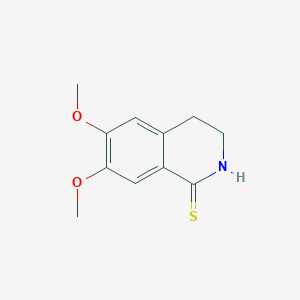
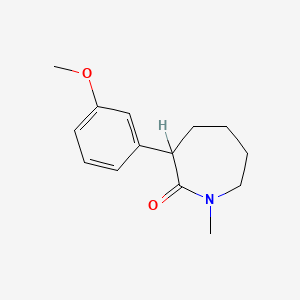
![1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-](/img/structure/B1597889.png)


